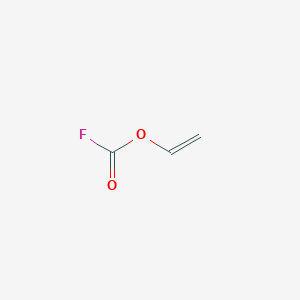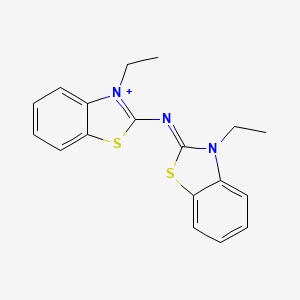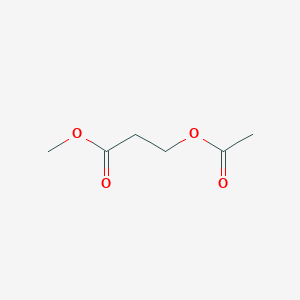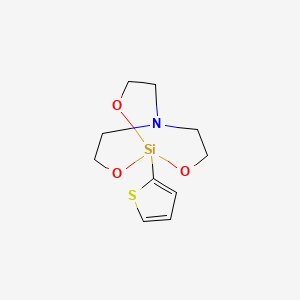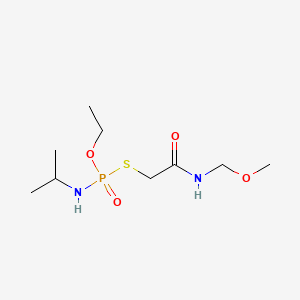
Phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester is a complex organophosphorus compound. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphoramidothioic acid core with isopropyl, O-ethyl, and S-(2-(methoxymethylamino)-2-oxoethyl) ester groups attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester typically involves multiple steps. One common method includes the reaction of phosphoramidothioic acid with isopropyl alcohol, followed by the introduction of O-ethyl and S-(2-(methoxymethylamino)-2-oxoethyl) ester groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidothioic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into simpler phosphoramidothioic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidothioic acid derivatives with higher oxidation states, while reduction can produce simpler phosphoramidothioic acid compounds.
Applications De Recherche Scientifique
Phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoramidothioic acid, N-(sec-butyl)-, O-ethyl O-(6-nitro-m-tolyl) ester
- Phosphoramidothioic acid, (1-methylpropyl)-, O-ethyl O-(5-methyl-2-nitrophenyl) ester
- Phosphoramidothioic acid, O-ethyl S-methyl ester
Uniqueness
Phosphoramidothioic acid, isopropyl-, O-ethyl S-(2-(methoxymethylamino)-2-oxoethyl) ester is unique due to its specific ester groups and the presence of the methoxymethylamino moiety. These structural features confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
51893-82-4 |
|---|---|
Formule moléculaire |
C9H21N2O4PS |
Poids moléculaire |
284.32 g/mol |
Nom IUPAC |
2-[ethoxy-(propan-2-ylamino)phosphoryl]sulfanyl-N-(methoxymethyl)acetamide |
InChI |
InChI=1S/C9H21N2O4PS/c1-5-15-16(13,11-8(2)3)17-6-9(12)10-7-14-4/h8H,5-7H2,1-4H3,(H,10,12)(H,11,13) |
Clé InChI |
LKVXWNVCAUSJKF-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(NC(C)C)SCC(=O)NCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


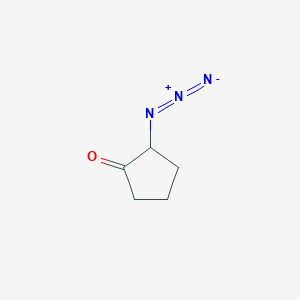

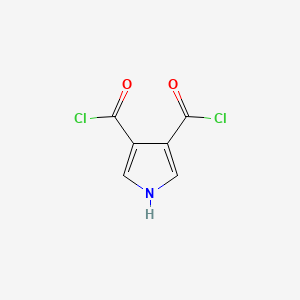
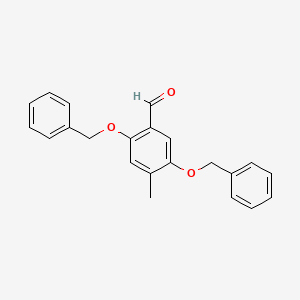

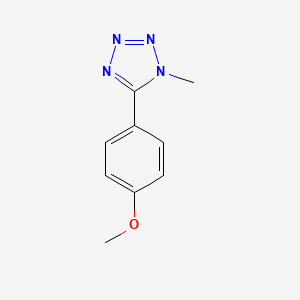
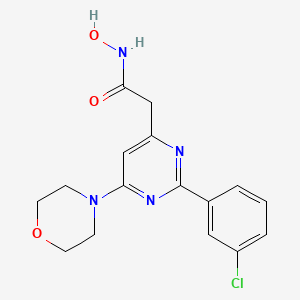
![1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea](/img/structure/B14662093.png)
